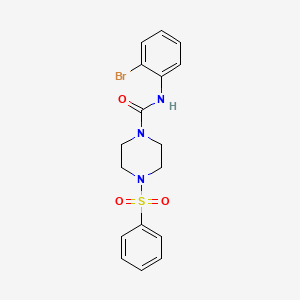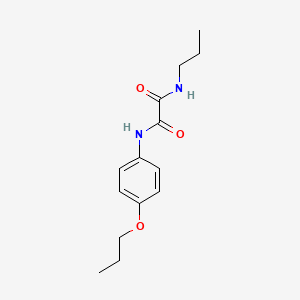![molecular formula C23H21NO4 B4839142 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide
説明
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide, also known as MDBP, is a synthetic compound that belongs to the family of cannabimimetic indoles. It is a potent and selective agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. MDBP has been synthesized in recent years and has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide acts as a potent and selective agonist of the CB1 receptor, which is found primarily in the central nervous system. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of THC and may also be responsible for some of the therapeutic effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce anxiety-like behaviors. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to administer to animals. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has been shown to have neuroprotective effects, which could make it a promising candidate for further study. Another area of interest is its potential use in treating pain and inflammation. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has been shown to have analgesic and anti-inflammatory effects, which could make it a useful tool in developing new pain medications. Finally, there is interest in studying the long-term effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide on the endocannabinoid system and its potential for addiction and abuse.
科学的研究の応用
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-26-22-14-18-17-10-5-6-11-20(17)28-21(18)15-19(22)24-23(25)12-7-13-27-16-8-3-2-4-9-16/h2-6,8-11,14-15H,7,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOALHOHAWYSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-(2-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B4839061.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4839063.png)
![[4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4839072.png)
![5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4839076.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4839084.png)
![1-benzyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839105.png)



![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4839164.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4839172.png)